molecular formula C26H35FN2O4 B1672554 Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl- CAS No. 195131-60-3

Propanoic acid, 2-(4-(2-((((4-fluorophenyl)amino)carbonyl)heptylamino)ethyl)phenoxy)-2-methyl-

Cat. No. B1672554
Key on ui cas rn: 195131-60-3
M. Wt: 458.6 g/mol
InChI Key: JZVKMPJMTAXOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028109

Procedure details

2.4 g of ethyl 2-(4-[2-(3-[4-fluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylpropionate was dissolved in 50 mL of ethanol and 30 mL of 1N aqueous sodium hydroxide was added. The resulting solution was heated at reflux for 30 minutes, cooled to room temperature, acidified with 100 ml of 2N aqueous HCl and extracted with CH2Cl2. The organic extract was washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. The resulting solid was recrystalized from diethyl ether/hexane to yield 1.1 g of the title compound as a white powder; m.p. 162-4° C.; 1H NMR (CD3OD, δ, 300 MHz): 7.35-6.7 (7H, m, aromatic), 3.48 (2H, t, NCH2), 3.24 (2H, t, NCH2), 2.76 (2H, t, ArCH2), 1.5-1.1 (10H, m, (CH2)5CH3), 1.45 (6H, s, (CH3)2C), 0.83 (3H, t, (CH2)5CH3).
Name
ethyl 2-(4-[2-(3-[4-fluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylpropionate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:35])[N:10]([CH2:18][CH2:19][C:20]2[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:32])([CH3:31])[C:26]([O:28]CC)=[O:27])=[CH:22][CH:21]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:35])[N:10]([CH2:18][CH2:19][C:20]2[CH:34]=[CH:33][C:23]([O:24][C:25]([CH3:31])([CH3:32])[C:26]([OH:28])=[O:27])=[CH:22][CH:21]=2)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-[2-(3-[4-fluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylpropionate
Quantity
2.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(N(CCCCCCC)CCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystalized from diethyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(N(CCCCCCC)CCC1=CC=C(OC(C(=O)O)(C)C)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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